2-Ethoxy-1-methyl-3-vinylbenzene
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Overview
Description
2-Ethoxy-1-methyl-3-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethoxy group, a methyl group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-methyl-3-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-ethoxy-1-methylbenzene with vinyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzene ring, allowing the vinyl group to attach via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the vinylation of 2-ethoxy-1-methylbenzene. The reaction conditions are optimized to ensure high selectivity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-methyl-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl-substituted derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like bromine, chlorine, or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-Ethoxy-1-methyl-3-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Industry: Used in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-methyl-3-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the ethoxy and methyl groups can influence the compound’s reactivity and stability. The benzene ring provides a platform for electrophilic aromatic substitution reactions, allowing the compound to undergo further functionalization.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-methylbenzene: Lacks the vinyl group, resulting in different reactivity.
1-Methyl-3-vinylbenzene: Lacks the ethoxy group, affecting its chemical properties.
2-Ethoxy-3-vinylbenzene: Similar structure but different substitution pattern on the benzene ring.
Uniqueness
2-Ethoxy-1-methyl-3-vinylbenzene is unique due to the presence of all three functional groups (ethoxy, methyl, and vinyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethenyl-2-ethoxy-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-10-8-6-7-9(3)11(10)12-5-2/h4,6-8H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBENQLGMWJXTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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